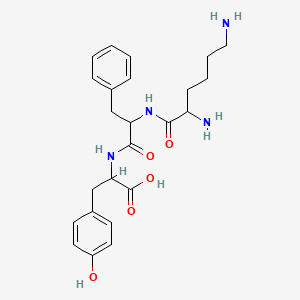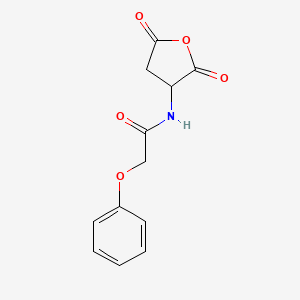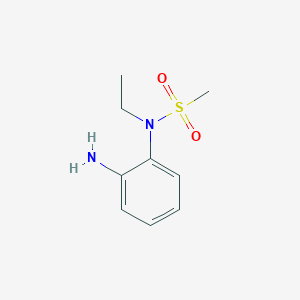
3,5-Di-tert-butylcyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butylcyclohexane-1,2-dione is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 2 positions. This compound is primarily used in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylcyclohexane-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-di-tert-butylphenol, which is then further oxidized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various reagents, such as halogens and nucleophiles, can be used to substitute the tert-butyl groups.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexane derivatives, and more complex oxidized compounds .
Aplicaciones Científicas De Investigación
3,5-Di-tert-butylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3,5-di-tert-butylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in redox reactions, which can influence various biochemical pathways. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound has a similar structure but with a benzoquinone core instead of a cyclohexane ring.
3,5-Di-tert-butyl-1,2-benzoquinone: Another similar compound with a benzoquinone core and tert-butyl groups at the 3 and 5 positions.
Uniqueness
3,5-Di-tert-butylcyclohexane-1,2-dione is unique due to its cyclohexane ring structure, which provides different chemical properties and reactivity compared to benzoquinone derivatives. The presence of two ketone groups at the 1 and 2 positions also contributes to its distinct chemical behavior .
Propiedades
Fórmula molecular |
C14H24O2 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
3,5-ditert-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3 |
Clave InChI |
FJKPAFXEDRMYMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)


![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
